molecular formula C7H17NO B13534347 4-Ethoxypentan-1-amine

4-Ethoxypentan-1-amine

Cat. No.: B13534347
M. Wt: 131.22 g/mol
InChI Key: OYLPSBNMCOYGCV-UHFFFAOYSA-N
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Description

4-Ethoxypentan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxy group attached to the fourth carbon of a pentane chain, with an amine group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxypentan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-bromopentan-1-amine with sodium ethoxide. The reaction is typically carried out in an anhydrous solvent such as ethanol, under reflux conditions. The reaction proceeds as follows:

4-Bromopentan-1-amine+Sodium ethoxideThis compound+Sodium bromide\text{4-Bromopentan-1-amine} + \text{Sodium ethoxide} \rightarrow \text{this compound} + \text{Sodium bromide} 4-Bromopentan-1-amine+Sodium ethoxide→this compound+Sodium bromide

Another method involves the reductive amination of 4-ethoxypentan-1-one with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of 4-ethoxypentanenitrile in the presence of a suitable catalyst, such as palladium on carbon, can also be employed to produce the desired amine.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxypentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or nitrile compounds under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Sodium ethoxide or other strong nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Formation of nitroso, nitro, or nitrile derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amines depending on the nucleophile used.

Scientific Research Applications

4-Ethoxypentan-1-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It is used in the study of enzyme-substrate interactions and as a precursor for biologically active compounds.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Ethoxypentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and amine functionality allow it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pentan-1-amine: A primary aliphatic amine with similar reactivity but lacks the ethoxy group.

    4-Methoxypentan-1-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    4-Ethoxypentan-2-amine: Similar structure but with the amine group at the second carbon.

Uniqueness

4-Ethoxypentan-1-amine is unique due to the presence of both an ethoxy group and an amine group, which confer distinct chemical properties and reactivity. The ethoxy group increases the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes and interact with hydrophobic targets.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

4-ethoxypentan-1-amine

InChI

InChI=1S/C7H17NO/c1-3-9-7(2)5-4-6-8/h7H,3-6,8H2,1-2H3

InChI Key

OYLPSBNMCOYGCV-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)CCCN

Origin of Product

United States

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